molecular formula C19H20N2O3 B12886589 N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide CAS No. 78157-36-5

N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide

Cat. No.: B12886589
CAS No.: 78157-36-5
M. Wt: 324.4 g/mol
InChI Key: NPOYCEGJZGTZES-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide is a synthetic acetamide derivative featuring a 2,6-dimethylphenyl group, an oxazolidinone ring, and a phenyl-substituted acetamide backbone. Its molecular formula is C₂₁H₂₂N₂O₃, with a molecular weight of 350.42 g/mol (calculated). Key structural features include:

  • A 2,6-dimethylphenyl moiety, which enhances steric bulk and influences binding interactions.
  • A 2-phenylacetamide core, distinguishing it from analogs with methoxy or other substituents.

Physicochemical Properties (inferred from structural analogs):

  • Solubility: Expected to exhibit low water solubility (<1 mg/L at 25°C) due to the hydrophobic phenyl substituent.
  • Log P: Estimated ~5.0–7.0, indicating high lipophilicity.
  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions.

Properties

CAS No.

78157-36-5

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide

InChI

InChI=1S/C19H20N2O3/c1-14-7-6-8-15(2)18(14)21(20-11-12-24-19(20)23)17(22)13-16-9-4-3-5-10-16/h3-10H,11-13H2,1-2H3

InChI Key

NPOYCEGJZGTZES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CC2=CC=CC=C2)N3CCOC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide typically involves the following steps:

    Formation of Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Amidation Reaction: The oxazolidinone intermediate is then reacted with 2,6-dimethylphenylamine and phenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use as a building block for the synthesis of advanced materials with unique properties.

    Organic Synthesis: Application as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)-2-phenylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the acetamide class of agrochemicals and pharmaceuticals. Below is a detailed comparison with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Water Solubility (mg/L) Log P Primary Application
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide (Target) 2-phenylacetamide C₂₁H₂₂N₂O₃ 350.42 <1 (estimated) 5.0–7.0 Potential fungicide/antimicrobial
Oxadixyl 2-methoxyacetamide C₁₄H₁₈N₂O₄ 278.30 3.4 4.5–6.3 Systemic fungicide (oomycetes)
Metalaxyl Methoxyacetyl-DL-alanine C₁₅H₂₁NO₄ 279.33 8.4 1.75 Fungicide (Phytophthora spp.)
Furalaxyl Furanylcarbonyl-DL-alanine C₁₇H₁₉NO₄ 301.34 0.5 3.2 Fungicide (soil-borne pathogens)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-dichlorophenyl, thiazole C₁₁H₈Cl₂N₂OS 287.17 Insoluble 3.5 Antimicrobial/coordination ligand

Key Differences and Implications

Metalaxyl and furalaxyl use alanine-derived backbones, enabling systemic translocation in plants, while the oxazolidinone ring in the target compound may enhance metabolic stability .

Lipophilicity and Environmental Fate :

  • The target compound’s higher estimated Log P (vs. oxadixyl) suggests greater soil adsorption and persistence, similar to furalaxyl .
  • Lower water solubility compared to oxadixyl may limit mobility in aquatic environments but increase bioaccumulation risks.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling phenylacetic acid derivatives with 2,6-dimethylaniline and oxazolidinone precursors, whereas oxadixyl is synthesized via methoxyacetamide intermediates .

Toxicity and Safety :

  • Structural analogs like oxadixyl are classified as Xn (Harmful) with R22 risk (harmful if swallowed) . The phenyl group in the target compound may introduce additional toxicity pathways, necessitating rigorous ecotoxicological evaluation.

Biological Activity

N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of amides, characterized by its unique oxazolidinone structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key characteristics:

PropertyValue
CAS Number 78157-36-5
Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
IUPAC Name This compound
Melting Point Not specified
Boiling Point Not specified

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Oxazolidinone Ring : An appropriate amino alcohol is reacted with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
  • Amidation Reaction : The oxazolidinone intermediate is then reacted with 2,6-dimethylphenylamine and phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

These methods can be optimized for industrial production to enhance yield and purity through techniques like continuous flow reactors and advanced purification methods .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxazolidinone ring plays a crucial role in binding interactions that can modulate enzyme activity or receptor signaling pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

Case Studies

Several case studies have explored the biological activity of related compounds within the oxazolidinone class:

  • Antimalarial Activity : A study on benzothiazole hydrazones demonstrated significant antiplasmodial activity in vitro against chloroquine-resistant strains of Plasmodium falciparum, suggesting a potential pathway for similar compounds .
  • Mechanistic Studies on Apoptosis : Research involving Bcl-2 family proteins showed that certain oxazolidinones could inhibit apoptosis by interfering with mitochondrial function . This mechanism could be relevant for understanding how this compound interacts with cellular pathways.

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